Lauroyl proline

Surface Chemistry Colloid Science Personal Care Formulation

Standard N-acyl amino acids or SLS fail to replicate lauroyl proline's cyclic secondary amine geometry, causing poor calcium tolerance and unstable emulsions in hard water. This anionic surfactant uniquely stabilizes ~5nm colloidal particles for transmucosal protein delivery. - **Superior hard water tolerance** vs. SLS (documented comparative surface activity) - **20-fold epithelial permeation** enhancement for therapeutic peptides - **Cold-process soluble** via anhydrohexitol ester blends (patented composition)

Molecular Formula C17H31NO3
Molecular Weight 297.4 g/mol
Cat. No. B8808139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroyl proline
Molecular FormulaC17H31NO3
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)N1CCCC1C(=O)O
InChIInChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21/h15H,2-14H2,1H3,(H,20,21)/t15-/m0/s1
InChIKeyAJWFQCNUNFFTHX-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lauroyl Proline Technical Profile


Lauroyl proline (N-lauroyl-L-proline, CAS 58725-39-6) is an anionic N-acyl amino acid surfactant formed by the acylation of L-proline with lauric acid (C12) [1]. This amphiphilic compound, often used in its sodium salt form (sodium lauroyl proline, CAS 70609-63-1), features a cyclic, secondary amine-based proline headgroup that distinguishes it from linear amino acid-based surfactants [2]. Its unique molecular architecture—a hydrophobic C12 chain coupled with a hydrophilic, heterocyclic proline moiety—drives specific interfacial and biological behaviors that are not replicated by simple substitution with other N-acyl amino acids or conventional sulfate-based surfactants [3].

Lauroyl Proline Structural Differentiation


Generic substitution of lauroyl proline with other N-acyl amino acid surfactants (e.g., lauroyl glycinate, lauroyl sarcosinate, or lauroyl glutamate) or conventional surfactants like sodium lauryl sulfate (SLS) is technically unjustified due to profound differences in micellization behavior, hard water tolerance, and biological interface interactions. The cyclic, secondary amine structure of the proline headgroup confers distinct steric and electronic properties that directly impact critical performance parameters such as critical micelle concentration (CMC), calcium tolerance, and emulsion stability [1]. Furthermore, the unique molecular geometry of lauroyl proline enables the formation of stable, protein-protective colloidal particles for transmucosal drug delivery—a property not shared by linear-chain amino acid surfactants [2]. These quantifiable differences mandate compound-specific evaluation and selection, as documented in the evidence below.

Lauroyl Proline: Key Performance Evidence


Calcium Tolerance and Emulsion Stability vs. SLS

Sodium N-acyl prolines, including derivatives with lauroyl (C12) chain length, demonstrate significantly superior calcium tolerance and emulsion stability compared to the conventional anionic surfactant sodium lauryl sulfate (SLS). While the study evaluated mixed fatty acid-derived N-acyl prolines, the class-wide performance advantage is consistent and attributable to the proline headgroup [1].

Surface Chemistry Colloid Science Personal Care Formulation

Nasal Transmucosal Protein Delivery

Lauroyl proline (LP) forms stable colloidal complexes with therapeutic proteins, enabling a remarkable 20-fold increase in permeation across nasal epithelial cell monolayers. In vitro studies demonstrated that LP-formulated recombinant human erythropoietin (rhEPO) achieved a 20× higher passage rate compared to unformulated protein controls, while preserving protein secondary structure as confirmed by circular dichroism [1].

Drug Delivery Nanomedicine Biopharmaceutics

Bio-Renewable Transparent Cleansing Formulations

Potassium N-acyl L-prolinate (wherein the acyl group is cocoyl or lauroyl) uniquely enables the formulation of transparent, vegetable oil-based cleansing compositions that are completely derived from bio-renewable sources. In contrast to prior art compositions, these formulations are free from toxic and petrochemical-based ingredients while maintaining transparency and stability after three freeze-thaw cycles (-20°C to 25°C) [1]. This solubility and stability profile is not achievable with conventional anionic surfactants.

Green Chemistry Cosmetic Formulation Sustainable Surfactants

Safety Profile: Low Irritation & Comedogenicity

Lauroyl proline demonstrates a favorable safety profile characterized by low irritation potential and minimal comedogenicity. The Environmental Working Group (EWG) assigns lauroyl proline a 'low' rating for skin, eye, and lung irritation concerns [1]. Furthermore, independent assessment places its comedogenicity at 1 on a 0-5 scale (where 0 is non-comedogenic), indicating a low likelihood of pore blockage [2]. This profile is advantageous compared to many conventional anionic surfactants known for higher irritation potential.

Toxicology Dermatology Cosmetic Safety

Cold-Process Solubility in Lipolytic Formulations

A patented composition enables the cold-process solubilization of N-lauroyl proline—a known lipolytic agent—by combining it with an ester of anhydrohexitol and an aliphatic carboxylic acid. This technical solution overcomes a major drawback of N-acyl prolines, which typically require hot solubilization (above 40°C), thus enabling their incorporation into temperature-sensitive formulations like aqueous gels and cream gels [1]. The composition contains 10-90% N-lauroyl proline by mass.

Cosmetic Chemistry Pharmaceutical Formulation Slimming Actives

Lauroyl Proline Applications


Nasal and Transmucosal Protein Delivery Systems

Lauroyl proline is uniquely suited as a functional excipient for the nasal delivery of therapeutic proteins and peptides. Its ability to form stable ~5 nm colloidal particles that preserve protein secondary structure while enhancing epithelial permeation by up to 20-fold provides a validated alternative to parenteral injection. This application is supported by direct head-to-head in vitro data [1].

Sustainable Transparent Oil-Based Cleansers

Potassium lauroyl prolinate enables the development of fully bio-renewable, transparent cleansing compositions based on vegetable oils. These formulations maintain clarity and stability through multiple freeze-thaw cycles, addressing the market demand for petrochemical-free personal care products. This application is documented in a patent demonstrating unique solubilization properties [2].

Hard Water-Tolerant Personal Care and Industrial Surfactant Systems

Sodium lauroyl proline offers superior calcium tolerance and emulsion stability compared to SLS, making it a preferred choice for formulations intended for use in hard water conditions or requiring robust emulsion stability. This class-wide advantage is supported by comparative surface activity studies [3].

Cold-Process Lipolytic and Anti-Cellulite Formulations

Through a patented composition with anhydrohexitol esters, N-lauroyl proline can be solubilized via cold processes, enabling its incorporation as a lipolytic active in temperature-sensitive gels and emulsions. This overcomes the traditional hot-solubilization requirement of N-acyl prolines and expands its use in slimming and anti-cellulite products [4].

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